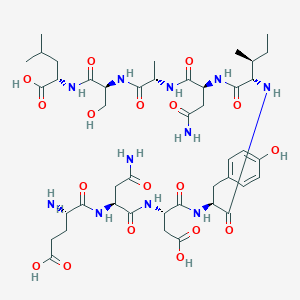
Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” is a peptide composed of nine amino acids: glutamic acid, asparagine, aspartic acid, tyrosine, isoleucine, asparagine, alanine, serine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
化学反应分析
Types of Reactions
Peptides like “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” can undergo various chemical reactions, including:
Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Substitution reactions involving the side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the target amino acid side chain.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can regenerate free cysteine.
科学研究应用
Peptides like “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.
Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as components in diagnostic assays.
作用机制
The mechanism of action of peptides like “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Acting as substrates or inhibitors to regulate enzyme activity.
Proteins: Interacting with other proteins to influence their function and stability.
相似化合物的比较
Similar Compounds
Peptides similar to “Glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine” include other oligopeptides composed of different amino acid sequences. Examples include:
Gly-ala-ser-leu: A shorter peptide with different amino acids.
Asp-tyr-ile-asn: A peptide with a different sequence but some overlapping amino acids.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function
属性
CAS 编号 |
154301-48-1 |
|---|---|
分子式 |
C44H67N11O18 |
分子量 |
1038.1 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H67N11O18/c1-6-20(4)35(43(71)52-26(15-31(46)58)38(66)48-21(5)36(64)54-30(18-56)42(70)53-29(44(72)73)13-19(2)3)55-41(69)25(14-22-7-9-23(57)10-8-22)50-40(68)28(17-34(62)63)51-39(67)27(16-32(47)59)49-37(65)24(45)11-12-33(60)61/h7-10,19-21,24-30,35,56-57H,6,11-18,45H2,1-5H3,(H2,46,58)(H2,47,59)(H,48,66)(H,49,65)(H,50,68)(H,51,67)(H,52,71)(H,53,70)(H,54,64)(H,55,69)(H,60,61)(H,62,63)(H,72,73)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 |
InChI 键 |
YWYBJTRQRSRIAG-IRRGQOHVSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Key on ui other cas no. |
154301-48-1 |
序列 |
ENDYINASL |
同义词 |
ENDYINASL Glu-Asn-Asp-Tyr-Ile-Asn-Ala-Ser-Leu glutamyl-asparaginyl-aspartyl-tyrosyl-isoleucyl-asparaginyl-alanyl-seryl-leucine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















